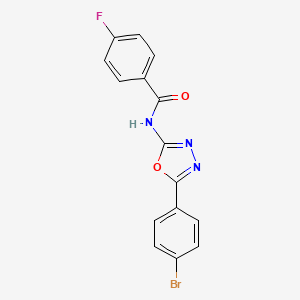

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-bromophenyl and 4-fluorobenzamide substituents suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is not detailed in the provided papers, a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has been synthesized and characterized . The synthesis of such compounds typically involves the cyclization of hydrazides with carbon disulfide or appropriate halides to form the 1,3,4-oxadiazole ring. The antimicrobial activities of similar triazol derivatives have been explored, indicating that these compounds can be synthesized by reacting 1,3,4-oxadiazole derivatives with primary amines .

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been investigated using single crystal X-ray diffraction, which provides insights into the stabilization of the crystal structure through intermolecular interactions such as C-H···π, C-H···N, and C-H···F contacts . Additionally, halogen-halogen contacts, specifically Br···F, have been observed, which are rare and contribute to the stabilization of the crystal packing. These structural features are crucial for understanding the molecular conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the ring. The presence of a bromine atom and a fluorine atom in the compound suggests potential for various chemical reactions, such as nucleophilic aromatic substitution, due to the activation of the aromatic ring by the halogens. The reactivity can also be explored in the context of antimicrobial activities, as seen in the synthesis of triazol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide can be inferred from related compounds. The crystal structure analysis indicates that halogen bonds and other non-covalent interactions play a significant role in the solid-state packing of these molecules . Theoretical approaches such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis can provide further insights into the electronic properties, such as charge distribution and molecular orbitals, which are relevant for understanding the compound's behavior in different environments.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide and its derivatives have been explored for their potential antimicrobial activities. Research has indicated that the presence of a fluorine atom at the 4th position of the benzoyl group in compounds enhances their antimicrobial efficacy. Specifically, compounds bearing fluorobenzamides have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial screening of these compounds is typically conducted using methods such as serial broth dilution to determine their minimum inhibitory concentrations (MICs) against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Antioxidant and Enzyme Inhibitory Activities

Another area of research has focused on the antioxidant properties of these compounds and their ability to inhibit specific enzymes, such as α-glucosidase. This is particularly relevant for the management of conditions like diabetes, where the inhibition of α-glucosidase can reduce the postprandial increase in blood glucose levels. Additionally, the antioxidant activities of these compounds, as evidenced by their scavenging activities against various radicals, suggest potential therapeutic applications in conditions associated with oxidative stress (Menteşe, Ülker, & Kahveci, 2015).

Antifungal and Antibacterial Properties

The structural modification of these compounds, particularly through the introduction of 1,3,4-oxadiazole and other heterocyclic rings, has been shown to impart significant antifungal and antibacterial properties. This is evident from studies where novel derivatives have been synthesized and evaluated for their activities against various microbial strains, leading to the identification of compounds with potent antimicrobial activities. These findings underscore the potential of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide derivatives as templates for the development of new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Oxadiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The presence of the fluorobenzamide moiety may enhance its bioavailability, as fluorine atoms are often used in drug design to improve absorption and metabolic stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXYILXMJKNERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)